2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide synthesis protocol
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Introduction
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS No: 56287-72-0) is a complex benzamide derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a nitro group, an o-tolyl amide linkage, and a fluoroacetamide moiety, suggests a range of potential chemical and biological activities. The incorporation of a fluorine atom is a common strategy in drug development to modulate metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, grounded in established chemical principles. The narrative is designed for researchers and professionals, emphasizing not just the procedural steps but the underlying rationale for key experimental choices.
The synthesis is logically approached via a two-step sequence. The core benzamide structure is first constructed by forming an amide bond between 2-amino-5-nitrobenzoic acid and o-toluidine. The resulting intermediate, 2-amino-5-nitro-N-(o-tolyl)benzamide, is a known compound used in the synthesis of various active molecules.[4][5][6] This precursor is then selectively acylated at the 2-amino position using a fluoroacetylating agent to yield the final product. This strategy ensures high regioselectivity and provides a reliable pathway to the target compound.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages: (1) Amide coupling to form the benzamide backbone, and (2) N-fluoroacetylation to install the final functional group.
Caption: Two-step synthesis of the target benzamide.
Part 1: Synthesis of Precursor: 2-Amino-5-nitro-N-(o-tolyl)benzamide
Principle and Rationale
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, this reaction does not proceed readily without activation of the carboxylic acid, as the amine is basic and the carboxylic acid is acidic, leading to a non-productive acid-base reaction. The most robust and classical method for activation is the conversion of the carboxylic acid to a highly reactive acyl chloride.
In this protocol, 2-amino-5-nitrobenzoic acid is treated with an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This converts the carboxyl group into the corresponding acyl chloride, a potent electrophile. The subsequent introduction of the nucleophilic amine, o-toluidine, results in a rapid and efficient coupling reaction. A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the reacting amine and driving the equilibrium towards product formation.
Experimental Protocol: Synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide
1. Acid Chloride Formation:
- To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrobenzoic acid (1.0 eq).
- Suspend the solid in an excess of thionyl chloride (SOCl₂, ~5-10 eq) or in an inert solvent like dichloromethane (DCM) followed by the addition of oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF.
- Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂, CO, CO₂) evolution.
- Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood. The resulting crude 2-amino-5-nitrobenzoyl chloride is typically used immediately in the next step without further purification.
2. Amide Coupling:
- Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
- In a separate flask, dissolve o-toluidine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) in the same dry solvent.
- Cool the amine solution to 0 °C in an ice bath.
- Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Work-up and Purification:
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- The resulting crude solid, 2-amino-5-nitro-N-(o-tolyl)benzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reagent Summary (Part 1)
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |
| 2-Amino-5-nitrobenzoic acid | 182.14 | Starting Material | 1.0 eq |
| Thionyl Chloride (SOCl₂) | 118.97 | Activating Agent | ~5-10 eq (as reagent/solvent) |
| o-Toluidine | 107.15 | Nucleophile | 1.1 eq |
| Triethylamine (Et₃N) | 101.19 | Base | 1.5 eq |
| Dichloromethane (DCM) | 84.93 | Solvent | - |
Part 2: Synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Principle and Rationale
The final step involves the selective N-acylation of the 2-amino group of the synthesized precursor. The aniline-type amino group at the C2 position is sufficiently nucleophilic to react with an electrophilic acylating agent. Fluoroacetyl chloride is an excellent choice for this transformation due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of fluoroacetyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release a chloride ion. As in the previous step, a base is required to scavenge the HCl produced. Pyridine is often a good choice as it can also serve as a nucleophilic catalyst. The reaction is typically performed at low temperatures to control its exothermicity and minimize potential side reactions.
Experimental Protocol: N-Fluoroacetylation
1. Reaction Setup:
- Dissolve the purified 2-amino-5-nitro-N-(o-tolyl)benzamide (1.0 eq) from Part 1 in dry dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere.
- Add dry pyridine (1.5-2.0 eq) to the solution.
- Cool the mixture to 0 °C using an ice bath.
2. Acylation:
- Slowly add fluoroacetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C. Maintain the temperature below 5 °C during the addition.
- Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 6-18 hours.
- Monitor the disappearance of the starting material by TLC.
3. Work-up and Purification:
- After the reaction is complete, dilute the mixture with DCM.
- Wash the organic solution sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
- The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide as a pure solid.
Reagent Summary (Part 2)
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |
| 2-Amino-5-nitro-N-(o-tolyl)benzamide | 271.27 | Starting Material | 1.0 eq |
| Fluoroacetyl Chloride | 96.49 | Acylating Agent | 1.2 eq |
| Pyridine | 79.10 | Base / Catalyst | 1.5-2.0 eq |
| Dichloromethane (DCM) | 84.93 | Solvent | - |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the two-part synthesis.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity. ¹⁹F NMR is essential to verify the presence of the fluorine atom.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₆H₁₄FN₃O₄, MW: 331.30).[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches, C=O (amide) stretches, and N-O (nitro) stretches.
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Melting Point: To assess the purity of the final crystalline solid.
Safety Considerations
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Handling of Reagents: Thionyl chloride, oxalyl chloride, and fluoroacetyl chloride are highly corrosive, toxic, and moisture-sensitive. They must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Nitroaromatic Compounds: The starting material, intermediate, and final product are nitroaromatic compounds. These should be handled with care as this class of compounds can be toxic. Avoid inhalation of dust and skin contact.
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Reaction Conditions: The acylation steps can be exothermic. The controlled, dropwise addition of reagents at low temperatures is critical to ensure reaction safety.
-
Waste Disposal: All chemical waste, particularly chlorinated solvents and corrosive reagents, must be disposed of according to institutional and local environmental regulations.
Conclusion
This guide outlines a logical and robust two-step synthetic protocol for producing 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide. By first forming the core benzamide structure via an acyl chloride intermediate and then performing a selective N-fluoroacetylation, the target molecule can be obtained in a controlled and efficient manner. The detailed explanation of the rationale behind each step, combined with a clear workflow and safety guidelines, provides researchers with a comprehensive framework for the successful synthesis and future investigation of this compound.
References
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Organic & Biomolecular Chemistry. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. [Link]
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Journal of Medicinal Chemistry. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
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Bioorganic & Medicinal Chemistry Letters. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]
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CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
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